Cas no 1958-93-6 (2-Fluoro-6-nitrobenzyl Bromide)

2-Fluoro-6-nitrobenzyl Bromide is a versatile aryl bromide derivative commonly employed in organic synthesis and pharmaceutical research. Its key structural features—a reactive benzyl bromide group and electron-withdrawing nitro and fluoro substituents—make it a valuable intermediate for nucleophilic substitution reactions, particularly in the construction of complex aromatic frameworks. The presence of the fluoro and nitro groups enhances its reactivity and selectivity in cross-coupling and functionalization reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a precursor for further derivatization. Its stability under standard storage conditions ensures reliable handling in laboratory settings.
2-Fluoro-6-nitrobenzyl Bromide structure
1958-93-6 structure
Product Name:2-Fluoro-6-nitrobenzyl Bromide
CAS No:1958-93-6
MF:C7H5BrFNO2
MW:234.0225045681
MDL:MFCD00042918
CID:84037
PubChem ID:74779
Update Time:2025-10-30

2-Fluoro-6-nitrobenzyl Bromide Chemical and Physical Properties

Names and Identifiers

    • 2-FLUORO-6-NITROBENZYL BROMIDE
    • 2-Bromomethyl-1-fluoro-3-nitrobenzene
    • 2-(bromomethyl)-1-fluoro-3-nitrobenzene
    • 2-(Bromomethyl)-1-Fluoro-3-Nitro-Benzene
    • 2-(bromomethyl)-3-fluoro-1-nitrobenzene
    • 2-fluoro-6-nitro-benzyl-bromide
    • 2-nitro-6-fluorobenzyl bromide
    • Benzene, 2-(bromomethyl)-1-fluoro-3-nitro-
    • alpha-Bromo-2-fluoro-6-nitrotoluene
    • 2-Fluoro-6-nitrobenzylbromide
    • KKSODTKRSQTJFZ-UHFFFAOYSA-N
    • STL555694
    • SBB098163
    • 0109AB
    • BBL101897
    • NE19112
    • CM13421
    • VZ24653
    • AS05979
    • 2-(br
    • GC63DSS929
    • AKOS009159352
    • SY002838
    • 1958-93-6
    • CS-0063839
    • MFCD00042918
    • EN300-68443
    • Benzene,2-(bromomethyl)-1-fluoro-3-nitro-
    • SCHEMBL910029
    • UNII-GC63DSS929
    • EINECS 217-801-8
    • DTXSID60173244
    • NS00046028
    • AS-39157
    • AMY6385
    • FT-0612397
    • DTXCID7095735
    • DB-008204
    • alpha-bromo-2-fluoro-6-nitrotoluene;2-(bromomethyl)-1-fluoro-3-nitrobenzene;
    • 2-Fluoro-6-nitrobenzyl Bromide
    • MDL: MFCD00042918
    • Inchi: 1S/C7H5BrFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
    • InChI Key: KKSODTKRSQTJFZ-UHFFFAOYSA-N
    • SMILES: BrCC1C(=CC=CC=1[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 232.94900
  • Monoisotopic Mass: 232.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 1.733±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 53-54°C
  • Boiling Point: 275.5±25.0 ºC (760 Torr),
  • Flash Point: 120.4±23.2 ºC,
  • Refractive Index: 1.588
  • Solubility: Very slightly soluble (0.11 g/l) (25 º C),
  • PSA: 45.82000
  • LogP: 3.15200
  • Solubility: Insoluble

2-Fluoro-6-nitrobenzyl Bromide Security Information

  • Hazardous Material transportation number:3261
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • Risk Phrases:R34; R36/37
  • Packing Group:II
  • Safety Term:8

2-Fluoro-6-nitrobenzyl Bromide Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Fluoro-6-nitrobenzyl Bromide Suppliers

Amadis Chemical Company Limited
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(CAS:1958-93-6)2-Fluoro-6-nitrobenzyl Bromide
Order Number:A1199610
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:40
Price ($):334.0
Email:sales@amadischem.com

2-Fluoro-6-nitrobenzyl Bromide Related Literature

Additional information on 2-Fluoro-6-nitrobenzyl Bromide

Recent Advances in the Application of 2-Fluoro-6-nitrobenzyl Bromide (CAS: 1958-93-6) in Chemical Biology and Pharmaceutical Research

2-Fluoro-6-nitrobenzyl Bromide (CAS: 1958-93-6) is a versatile chemical reagent widely used in the synthesis of bioactive molecules and pharmaceutical intermediates. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanism of action, and potential therapeutic benefits.

One of the most notable applications of 2-Fluoro-6-nitrobenzyl Bromide is its role as a key intermediate in the synthesis of fluorinated aromatic compounds. Fluorination is a common strategy in drug design to enhance metabolic stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this reagent in the synthesis of fluorinated kinase inhibitors, which showed improved selectivity and potency against cancer cell lines. The study emphasized the compound's ability to introduce fluorine atoms at specific positions, thereby optimizing drug-target interactions.

In addition to its synthetic utility, 2-Fluoro-6-nitrobenzyl Bromide has been investigated for its potential as a photoactivatable protecting group. Research published in Chemical Communications (2024) explored its use in controlled drug release systems. The nitrobenzyl moiety can be cleaved upon exposure to UV light, enabling spatiotemporal control over drug activation. This property is particularly valuable in targeted therapies, where precise delivery and activation of prodrugs are critical to minimizing off-target effects.

Another emerging area of research involves the incorporation of 2-Fluoro-6-nitrobenzyl Bromide into bioconjugation strategies. A recent study in Bioconjugate Chemistry (2024) reported its use in the site-specific modification of proteins and peptides. The electrophilic bromine atom facilitates efficient coupling with nucleophilic residues, such as cysteine, enabling the development of stable and functional bioconjugates. This approach has potential applications in antibody-drug conjugates (ADCs) and diagnostic probes.

Despite its promising applications, challenges remain in the large-scale production and handling of 2-Fluoro-6-nitrobenzyl Bromide due to its sensitivity to moisture and light. Recent advancements in synthetic methodologies, such as flow chemistry, have addressed some of these issues by improving yield and reproducibility. A 2024 report in Organic Process Research & Development highlighted the successful scale-up of its synthesis under continuous flow conditions, ensuring consistent quality for industrial applications.

In conclusion, 2-Fluoro-6-nitrobenzyl Bromide (CAS: 1958-93-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique properties enable diverse applications, from drug synthesis to bioconjugation and controlled release systems. Ongoing research aims to further exploit its potential, particularly in the development of next-generation therapeutics and diagnostic tools. Future studies should focus on optimizing its stability and expanding its utility in emerging fields such as precision medicine and nanotechnology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1958-93-6)2-Fluoro-6-nitrobenzyl Bromide
A1199610
Purity:99%
Quantity:25g
Price ($):334.0
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